Pyridine, 2,2'-dithiodimethylenedi-

Description

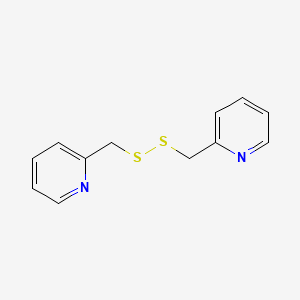

Pyridine, 2,2'-dithiodimethylenedi- (IUPAC name: 2-[(pyridin-2-ylmethyldisulfanyl)methyl]pyridine) is a pyridine derivative characterized by a disulfide (-S-S-) bridge connected via methylene (-CH2-) spacers to two pyridine rings. Key properties include:

- Molecular Formula: C₁₂H₁₂N₂S₂

- Molecular Weight: 248.36 g/mol

- SMILES: C1=CC=NC(=C1)CSSCC2=CC=CC=N2

- InChIKey: OFTTWIVOOQDDII-UHFFFAOYSA-N

- CAS Registry: Not explicitly provided in evidence (CID: 200479) .

Properties

CAS No. |

2127-04-0 |

|---|---|

Molecular Formula |

C12H12N2S2 |

Molecular Weight |

248.4 g/mol |

IUPAC Name |

2-[(pyridin-2-ylmethyldisulfanyl)methyl]pyridine |

InChI |

InChI=1S/C12H12N2S2/c1-3-7-13-11(5-1)9-15-16-10-12-6-2-4-8-14-12/h1-8H,9-10H2 |

InChI Key |

OFTTWIVOOQDDII-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CSSCC2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Autocatalytic Oxidation

The most direct method for synthesizing 2,2′-dipyridyl disulfide involves the oxidation of 2-mercaptopyridine. This reaction proceeds via thiol-disulfide interchange, where atmospheric oxygen or mild oxidizing agents facilitate the coupling. The process is autocatalytic, as the amine groups in pyridine derivatives accelerate oxidation.

Reaction Mechanism :

$$

2 \, \text{HSC}5\text{H}4\text{N} \xrightarrow{\text{O}2/\text{amine}} \text{C}{10}\text{H}8\text{N}2\text{S}2 + 2 \, \text{H}2\text{O}

$$

In dilute solutions or non-polar solvents, the equilibrium favors the disulfide form due to reduced hydrogen bonding between thiol molecules.

Procedure :

- Dissolve 2-mercaptopyridine (1.0 mol) in ethanol or acetonitrile.

- Introduce a catalytic amount of triethylamine (0.1 mol%).

- Stir under aerobic conditions at 25–40°C for 12–24 hours.

- Isolate the product via filtration or solvent evaporation.

Chemical Oxidants

Stronger oxidizing agents, such as hydrogen peroxide ($$ \text{H}2\text{O}2 $$) or iodine ($$ \text{I}_2 $$), enhance reaction kinetics. These methods are preferred for large-scale synthesis.

Hydrogen Peroxide-Mediated Oxidation :

$$

2 \, \text{HSC}5\text{H}4\text{N} + \text{H}2\text{O}2 \rightarrow \text{C}{10}\text{H}8\text{N}2\text{S}2 + 2 \, \text{H}_2\text{O}

$$

Conditions :

- Solvent: Dichloromethane or tetrahydrofuran.

- Temperature: 0–5°C to prevent over-oxidation.

- Molar ratio: 1:1 (thiol:$$ \text{H}2\text{O}2 $$).

Yield : 92–95% with 99% purity.

Metal-Mediated Synthesis

Cobalt(II)-Catalyzed Oxidation

Transition metals like cobalt(II) chloride ($$ \text{CoCl}_2 $$) facilitate disulfide formation under basic conditions. This method is notable for its stoichiometric efficiency and mild reaction parameters.

Procedure :

- Combine 2-mercaptopyridine (1.3 mmol) with $$ \text{CoCl}2 \cdot 6\text{H}2\text{O} $$ (1.0 mmol) in acetonitrile.

- Add triethylamine (2.0 mmol) to deprotonate the thiol.

- Stir at room temperature for 4 hours.

- Filter and wash with cold methanol to isolate the disulfide.

Key Insight : The reaction generates a cobalt complex intermediate, $$[ \text{CoCl}_2(2,2'-\text{dipyridyldisulfide}) ]$$, which decomposes to yield the free disulfide.

Sodium Borohydride Reduction of Disulfide Derivatives

While primarily a reduction agent, sodium borohydride ($$ \text{NaBH}_4 $$) can participate in disulfide synthesis under controlled conditions. This method is less common but useful for specialized applications.

Procedure :

- React 2,2′-dipyridyl disulfide with $$ \text{NaBH}_4 $$ (1.2 mol) in tetrahydrofuran/toluene (1:1 v/v).

- Maintain temperature at 0–5°C during addition.

- Monitor completion via thin-layer chromatography.

Note : This method is reversible, as $$ \text{NaBH}_4 $$ typically reduces disulfides to thiols. However, in the presence of alkylating agents, it stabilizes the disulfide form.

Comparative Analysis of Synthetic Methods

Key Observations :

- Autocatalytic oxidation is cost-effective but slower, requiring 12–24 hours.

- Hydrogen peroxide offers high yields and purity, ideal for industrial-scale production.

- Cobalt(II) catalysis introduces metal contaminants, necessitating post-synthesis purification.

Challenges and Optimization Strategies

Byproduct Formation

Over-oxidation to sulfinic or sulfonic acids may occur with excess $$ \text{H}2\text{O}2 $$. To mitigate this:

Solvent Selection

Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing intermediates. Non-polar solvents (e.g., toluene) favor disulfide precipitation, simplifying isolation.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2,2’-dithiodimethylenedi- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of sulfur atoms, which can act as nucleophiles or electrophiles depending on the reaction conditions .

Common Reagents and Conditions: Common reagents used in the reactions of Pyridine, 2,2’-dithiodimethylenedi- include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . Substitution reactions often involve halogenating agents or organometallic reagents .

Major Products: The major products formed from the reactions of Pyridine, 2,2’-dithiodimethylenedi- depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions may produce thiols or disulfides .

Scientific Research Applications

Pyridine, 2,2’-dithiodimethylenedi- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology, it has been studied for its potential antimicrobial and anticancer properties . In medicine, derivatives of Pyridine, 2,2’-dithiodimethylenedi- are being explored for their therapeutic potential in treating various diseases . In industry, it is used in the production of agrochemicals, pharmaceuticals, and materials with specific electronic properties .

Mechanism of Action

The mechanism of action of Pyridine, 2,2’-dithiodimethylenedi- involves its interaction with molecular targets such as enzymes and receptors. The sulfur atoms in the compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity . This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Pyridine, 2,2'-dithiobis (Aldrithiol-2)

Key Differences :

Pyridine, 2,2'-(1,2-ethenediyl)bis

Key Differences :

- Features an ethenediyl (-CH=CH-) bridge instead of a disulfide-methylene group.

- Absence of sulfur reduces molecular weight (182.22 vs. 248.36 g/mol) and alters electronic properties due to conjugation in the ethenediyl group.

- Potential applications in coordination chemistry as a ligand for transition metals .

2,2'-Dithiobis(pyridine) 1,1'-dioxide (Dipyrithione)

- Molecular Formula : C₁₀H₈N₂O₂S₂

- Molecular Weight : 252.31 g/mol

- Key Feature : Disulfide bond with adjacent oxygen atoms (dioxide groups).

- CAS Registry: Not explicitly provided (referenced as "dipyrithione" in ).

Key Differences :

- Higher molecular weight (252.31 g/mol) compared to Pyridine, 2,2'-dithiobis due to oxygen incorporation .

Data Table: Structural and Functional Comparison

Research Findings and Functional Insights

Reactivity and Stability

Electronic Properties

- The ethenediyl bridge in Pyridine, 2,2'-(1,2-ethenediyl)bis introduces conjugation, enabling π-π interactions useful in materials science .

- The disulfide group in Pyridine, 2,2'-dithiodimethylenedi- may facilitate reversible redox reactions, analogous to biological systems (e.g., glutathione disulfide) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Pyridine, 2,2'-dithiodimethylenedi- with high purity for coordination chemistry studies?

- Methodological Answer: The compound can be synthesized via oxidative coupling of 2-mercaptopyridine using iodine or hydrogen peroxide as oxidizing agents. Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) critically influence yield and purity. For example, ethanol as a solvent at 60°C under inert atmosphere minimizes disulfide bond cleavage . Characterization via high-resolution mass spectrometry (HRMS) and elemental analysis ensures purity. Parallel purification through column chromatography (silica gel, ethyl acetate/hexane) is recommended to remove byproducts like trisulfide derivatives .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural dynamics of Pyridine, 2,2'-dithiodimethylenedi-?

- Methodological Answer:

- NMR Spectroscopy : H and C NMR can resolve electronic environments of pyridine rings and disulfide bridges. For dynamic studies, H DOSY (Diffusion-Ordered Spectroscopy) confirms molecular aggregation or dissociation in solution .

- X-ray Crystallography : Resolves bond distances (e.g., S–S bond: ~2.05 Å) and dihedral angles between pyridine rings, critical for understanding steric effects in coordination complexes .

- UV-Vis Spectroscopy : Monitors electronic transitions (e.g., π→π* in pyridine rings) and ligand-to-metal charge transfer in metal complexes .

Q. How does the disulfide bridge in Pyridine, 2,2'-dithiodimethylenedi- influence its stability under varying pH and redox conditions?

- Methodological Answer: The S–S bond is redox-active and susceptible to cleavage under reducing conditions (e.g., dithiothreitol or glutathione). Stability assays in buffered solutions (pH 2–12) reveal that acidic conditions (pH < 4) promote protonation of pyridine nitrogens, enhancing solubility but accelerating disulfide reduction. Electrochemical studies (cyclic voltammetry) quantify redox potentials, guiding the design of redox-responsive materials .

Advanced Research Questions

Q. How does the dithiodimethylene bridge in Pyridine, 2,2'-dithiodimethylenedi- facilitate proton transfer in aqueous clusters or ionic systems?

- Methodological Answer: Computational studies (DFT or ab initio calculations) show that the disulfide bridge acts as a proton shuttle in hydrogen-bonded networks. In water clusters, the compound stabilizes hydronium ions via pyridine nitrogen lone pairs, lowering activation barriers for proton transfer. Experimental validation via mass spectrometry (e.g., H(pyridine)(HO) clusters) confirms enhanced proton mobility compared to non-bridged analogs .

Q. What coordination modes does Pyridine, 2,2'-dithiodimethylenedi- exhibit in transition metal complexes, and how do these influence catalytic activity?

- Methodological Answer: The ligand adopts κ-N,N' or κ-N,S coordination modes depending on metal ion softness. For example:

- With Ti(IV), it forms dinuclear complexes (Ti–N ≈ 2.26 Å) with distorted octahedral geometry, enhancing Lewis acidity in esterification catalysis .

- With Ru(II), the S–S bond remains intact, enabling redox-switchable catalysis in olefin oxidation. EXAFS and EPR spectroscopy track metal-ligand bonding dynamics during catalytic cycles .

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of Pyridine, 2,2'-dithiodimethylenedi- in supramolecular assemblies?

- Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict self-assembly into helical or layered structures via π-stacking and S–S interactions.

- TD-DFT Calculations : Assign UV-Vis absorption bands and excited-state lifetimes for photophysical applications.

- NBO Analysis : Quantifies hyperconjugative interactions between sulfur lone pairs and pyridine π-systems, explaining enhanced charge delocalization .

Q. What methodologies elucidate the reaction mechanisms of Pyridine, 2,2'-dithiodimethylenedi- in nucleophilic substitution or cyclization reactions?

- Methodological Answer: Kinetic studies (stopped-flow UV-Vis) combined with isotopic labeling (S) track sulfur participation in SN2 reactions. For example, in thiol-disulfide exchange, the rate constant () correlates with solvent polarity (e.g., in DMSO > HO). In situ Raman spectroscopy monitors S–S bond cleavage during cyclization to form heterocycles like thienopyridines .

Q. How can dynamic covalent chemistry (DCC) principles be applied to reversibly modulate the conformation of Pyridine, 2,2'-dithiodimethylenedi-?

- Methodological Answer: The S–S bond undergoes reversible cleavage under redox stimuli (e.g., electrochemical reduction at −0.8 V vs. Ag/AgCl). Reversible conformational switching between cisoid and transoid geometries is monitored via variable-temperature H NMR and circular dichroism (CD). Applications include stimuli-responsive gels and molecular switches .

Experimental Handling and Safety

Q. What precautions are critical when handling Pyridine, 2,2'-dithiodimethylenedi- in air-sensitive reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.